molecular formula C15H16O2 B14889054 (2-(3-Methoxybenzyl)phenyl)methanol

(2-(3-Methoxybenzyl)phenyl)methanol

Cat. No.: B14889054
M. Wt: 228.29 g/mol
InChI Key: MWUYVLZNLRYVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(3-Methoxybenzyl)phenyl)methanol is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of a methoxy group attached to the benzyl ring, which influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Methoxybenzyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aromatic aldehyde or ketone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Methoxybenzyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon using strong reducing agents.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: (2-(3-Methoxybenzyl)phenyl)aldehyde or (2-(3-Methoxybenzyl)phenyl)carboxylic acid.

    Reduction: (2-(3-Methoxybenzyl)phenyl)methane.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

(2-(3-Methoxybenzyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(3-Methoxybenzyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-(3-Hydroxybenzyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2-(3-Methylbenzyl)phenyl)methanol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(2-(3-Methoxybenzyl)phenyl)methanol is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

[2-[(3-methoxyphenyl)methyl]phenyl]methanol

InChI

InChI=1S/C15H16O2/c1-17-15-8-4-5-12(10-15)9-13-6-2-3-7-14(13)11-16/h2-8,10,16H,9,11H2,1H3

InChI Key

MWUYVLZNLRYVPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC=CC=C2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.